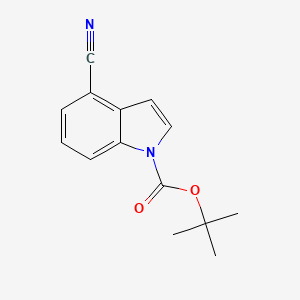

Tert-butyl 4-cyanoindole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-cyanoindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-14(2,3)18-13(17)16-8-7-11-10(9-15)5-4-6-12(11)16/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQQKLLNAEBHXTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 4-cyanoindole-1-carboxylate with structurally related indole and indoline derivatives, focusing on substituent effects, physicochemical properties, and applications.

Key Observations:

This property is critical in designing stable intermediates for Suzuki-Miyaura couplings, as seen in halogenated analogs like tert-butyl 4-chloro-3-iodoindole-1-carboxylate . Hydroxyl and hydroxymethyl groups (e.g., in tert-butyl 4-hydroxy-3-(hydroxymethyl)indole-1-carboxylate) increase polarity and hydrogen-bonding capacity, influencing crystal packing and solubility .

Molecular Weight and Applications :

- Lower molecular weight analogs (e.g., tert-butyl 6-hydroxyindoline-1-carboxylate, MW 235.28) exhibit favorable gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration, making them suitable for CNS-targeting drug candidates .

- Higher molecular weight halogenated derivatives (e.g., MW 393.61) are bulkier and may serve as precursors for radiopharmaceuticals or agrochemicals .

Synthetic Routes: tert-Butyl indole derivatives are commonly synthesized via nucleophilic substitution (e.g., using K₂CO₃ in DMF) or catalytic hydrogenation (e.g., 5% Pd/C in ethanol), as demonstrated for tert-butyl 6-hydroxyindoline-1-carboxylate . These methods are likely applicable to the cyano analog.

Hydrogen-Bonding Patterns: Compounds with hydroxyl groups exhibit predictable hydrogen-bonding networks, critical for crystallography and supramolecular assembly . The cyano group, while less polar, may participate in weaker interactions, altering crystal morphology compared to hydroxy analogs .

Research Implications and Limitations

While this compound shares functional group similarities with the compounds above, direct experimental data (e.g., crystallographic or pharmacological) are absent in the provided evidence. Further studies should explore:

- Crystallography : Use of SHELX or WinGX software to resolve hydrogen-bonding patterns and compare packing efficiency with hydroxy/halogenated analogs .

Preparation Methods

Direct Boc Protection of 4-Cyanoindole

A widely adopted method involves reacting 4-cyanoindole with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. Source demonstrates this approach using tetrahydrofuran (THF) as a solvent and sodium hydride (NaH) as a base. The reaction proceeds at −78°C to room temperature, achieving quantitative conversion within 3 hours. Notably, the use of triisopropylsilyl (TIPS) groups as temporary protectants for the indole nitrogen ensures regioselectivity, preventing undesired O-Boc formation.

Catalyst-driven Boc protection has also been explored. Source reports a solvent-free method using sulfonated reduced graphene oxide (SrGO) as a heterogeneous catalyst. This approach eliminates solvent waste and achieves an 88% yield for analogous carbamate derivatives. The catalyst’s acidic sites facilitate the activation of (Boc)₂O, enabling efficient protection even at room temperature.

Cyano Group Introduction at the 4-Position of Indole

Introducing a cyano group at the 4-position of indole is a critical step, often requiring directed functionalization or multi-step synthesis.

Cyanization of Indoline Precursors

Patent US5380857A outlines a two-stage process for synthesizing 7-cyanoindole, adaptable to the 4-position. Initially, indoline undergoes cyanization using trichloroacetonitrile and a Lewis acid (e.g., AlCl₃), followed by treatment with an alkali metal alkoxide to yield 4-cyanoindoline. Subsequent dehydrogenation using palladium catalysts in high-boiling solvents (e.g., decalin) produces 4-cyanoindole. This method, while effective, requires stringent temperature control (130°C to reflux) to prevent decomposition.

Multi-Step Synthesis Approaches

Sequential Protection and Functionalization

Source details a multi-step synthesis starting with TIPS-protected indole. The sequence involves:

Deprotection and Acylation

Acylated intermediates are pivotal for introducing carboxylate groups. Source describes the cleavage of tert-butyl esters using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by benzyl chloroformate-mediated acylation. This method, though effective, requires chromatographic purification to isolate the final product.

Catalytic Methods and Solvent Effects

Solvent-Free Boc Protection

The SrGO-catalyzed method from exemplifies green chemistry principles, operating under solvent-free conditions at 20°C. Comparative data reveals a 20% yield increase over traditional solvent-based methods, attributed to enhanced mass transfer and catalyst surface area.

Palladium-Catalyzed Dehydrogenation

High-boiling solvents like decalin are critical for dehydrogenation steps, as they stabilize palladium catalysts and prevent side reactions. Source reports a 67% yield for 7-acylindole derivatives using tetrahydrofuran and toluene mixtures, emphasizing the role of solvent polarity in reaction efficiency.

Comparative Analysis of Synthetic Routes

The SrGO method offers environmental benefits, while enzymatic routes prioritize selectivity. Traditional Boc protection in THF achieves near-quantitative yields but requires cryogenic conditions .

Q & A

Q. How can researchers optimize the synthesis of tert-butyl 4-cyanoindole-1-carboxylate to achieve high yield and purity?

Methodological Answer:

- Step 1: Start with indole ring functionalization via Vilsmeier-Haack formylation to introduce the cyano group at the 4-position .

- Step 2: Protect the indole nitrogen using tert-butyloxycarbonyl (Boc) anhydride under anhydrous conditions (e.g., DCM, DMAP catalyst) to minimize side reactions .

- Step 3: Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity using HPLC (>98%) .

- Step 4: Optimize reaction temperatures (e.g., 0–25°C for Boc protection) to avoid decomposition of the cyano group .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use and NMR to confirm Boc group integration (e.g., tert-butyl singlet at 1.4 ppm) and cyano group position via coupling patterns .

- FT-IR: Identify characteristic peaks for C≡N (~2200 cm) and Boc carbonyl (~1700 cm) .

- Mass Spectrometry: High-resolution MS (ESI+) to verify molecular ion [M+H] and rule out impurities .

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

- Storage: Store in airtight containers under refrigeration (2–8°C) to prevent hydrolysis of the Boc group .

- PPE: Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of fine particles .

- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers design stability studies for this compound under varying conditions?

Methodological Answer:

- Thermal Stability: Use TGA/DSC to assess decomposition temperatures and identify degradation products .

- Hydrolytic Stability: Expose the compound to buffers (pH 3–9) at 40°C for 14 days; monitor via HPLC for Boc deprotection or cyano hydrolysis .

- Light Sensitivity: Conduct accelerated photostability tests (ICH Q1B guidelines) using UV/vis lamps (320–400 nm) .

Q. What are common impurities in this compound synthesis, and how are they resolved?

Methodological Answer:

- Impurity 1: Residual starting material (e.g., 4-cyanoindole) – remove via recrystallization in ethanol/water .

- Impurity 2: Boc-deprotected byproduct – suppress by strictly controlling reaction moisture levels (<0.1% HO) .

- Impurity 3: Oxidized cyano groups – avoid by using argon atmosphere during reactions .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals inform drug design?

Methodological Answer:

- Step 1: Perform single-crystal X-ray diffraction (SHELXL refinement) to map intermolecular interactions .

- Step 2: Use graph-set analysis (e.g., Etter’s rules) to classify hydrogen bonds (e.g., N–H⋯O=C motifs between indole NH and Boc carbonyl) .

- Step 3: Correlate packing motifs with solubility data to predict bioavailability .

Q. How can computational methods validate this compound’s interactions with biological targets?

Methodological Answer:

- DFT Calculations: Model binding conformations with enzymes (e.g., cytochrome P450) using Gaussian09 with explicit solvent molecules .

- Molecular Dynamics (MD): Simulate ligand-protein stability (e.g., GROMACS, 100 ns trajectories) to assess binding free energy (MM/PBSA) .

- Docking Studies: Use AutoDock Vina to predict binding poses against inflammatory targets (e.g., COX-2) .

Q. What strategies resolve discrepancies in crystallographic data for this compound?

Methodological Answer:

- Issue 1: Twinning – apply SHELXD for twin-law identification and refine using HKLF5 format in SHELXL .

- Issue 2: Disorder in tert-butyl groups – use PART instructions and restraints (ISOR, DELU) during refinement .

- Issue 3: Low-resolution data – employ charge-density modeling (Multipole formalism) to improve electron density maps .

Q. How to design SAR studies for this compound derivatives?

Methodological Answer:

- Step 1: Synthesize derivatives by modifying the cyano group (e.g., replace with nitro or amine) or indole substituents .

- Step 2: Screen derivatives against target proteins (e.g., kinases) using SPR or ITC to measure .

- Step 3: Perform QSAR analysis (e.g., CoMFA) to correlate electronic parameters (Hammett σ) with activity .

Q. How to address contradictions in binding affinity data across assay platforms?

Methodological Answer:

- Case 1: Radiolabeled vs. fluorescence assays – normalize data using Z’-factor statistics to account for false positives .

- Case 2: Variability in enzyme sources – validate using recombinant proteins with standardized activity units (e.g., Units/mg) .

- Case 3: Buffer effects – replicate assays in Tris vs. HEPES buffers to identify pH-dependent binding artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.